Ferric fluoride

Lithium-ion battery Cathode material Energy density

For advanced battery R&D targeting >500 Wh/kg, specify anhydrous FeF3 or FeF3·0.33H2O. Their multi-electron redox delivers 712 mAh/g theoretical capacity and 1947 Wh/kg energy density, outperforming intercalation cathodes. For magneto-optics, FeF3 uniquely combines room-temperature ferromagnetism with visible transparency (Faraday rotation 180°/cm at 5225 Å). As a moisture-tolerant Lewis acid, it replaces FeCl3 in cross-coupling and Hantzsch syntheses. Secure high-purity FeF3 for breakthrough material performance.

Molecular Formula F3Fe
Molecular Weight 112.84 g/mol
CAS No. 7783-50-8
Cat. No. B147940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric fluoride
CAS7783-50-8
Synonymsferric fluoride
iron(III) fluoride
Molecular FormulaF3Fe
Molecular Weight112.84 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Fe+3]
InChIInChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3
InChIKeySHXXPRJOPFJRHA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  freely sol in dilute hydrogen fluoride;  practically insoluble in alcohol, ether, benzene;  0.008 g/100 g liquid hydrogen fluoride.

Ferric Fluoride (FeF3) CAS 7783-50-8: Technical Baseline and Comparative Context for Scientific Procurement


Ferric fluoride (FeF3, CAS 7783-50-8) is an inorganic transition metal fluoride existing in anhydrous form and hydrated phases (FeF3·3H2O and FeF3·0.33H2O), distinguished by its rhombohedral crystal structure of corner-sharing FeF6 octahedra [1]. Unlike other iron halides (e.g., FeCl3), FeF3 exhibits low water solubility, high thermal stability, and functions as a hydrolysis-resistant Lewis acid [2]. The compound has garnered substantial research attention for its multi-electron redox capability, offering theoretical specific capacity of 712 mAh g⁻¹ and theoretical energy density of 1947 Wh kg⁻¹ (vs. Li/Li⁺) [3]. Its unique magneto-optical properties—room-temperature weak ferromagnetism combined with visible-light transparency—further differentiate it from other transition metal compounds [4].

Why FeF3 Cannot Be Directly Substituted by Other Iron Halides or Metal Fluorides in Critical Applications


Ferric fluoride (FeF3) occupies a unique position in materials chemistry where its performance characteristics are not interchangeable with chemically similar compounds. Substituting FeF3 with FeF2 (Fe oxidation state +2) in battery cathodes alters the thermodynamic voltage profile and reduces specific capacity, with FeF3 delivering 204.6 mAh/g versus 162 mAh/g for FeF2 at 0.1C in the 2.0-4.5 V range [1]. Replacing FeF3 with FeCl3 in catalytic applications introduces hydrolytic instability, as FeCl3 is environmentally malign due to its moisture sensitivity and tendency to release corrosive HCl, whereas FeF3 exhibits superior water tolerance and can be processed into high-surface-area heterogeneous catalysts [2]. In magneto-optical applications, FeF3 is one of only two known crystalline materials (alongside FeBO3) that simultaneously exhibits spontaneous room-temperature ferromagnetism and transparency into the visible spectrum—a combination not available with Fe2O3, FeCl3, or other iron compounds [3]. The hydrated phases (FeF3·0.33H2O) further exhibit tunable electrochemical behavior not replicable with anhydrous FeF3 alone, with capacity retention of 83.8% after 100 cycles at 0.1C versus lower values for the trihydrate form [4].

Quantitative Differentiation Evidence for Ferric Fluoride (FeF3) CAS 7783-50-8 vs. Comparable Materials


Theoretical Energy Density of FeF3 vs. Conventional Cathode Materials

Ferric fluoride (FeF3) offers a theoretical energy density of 1947 Wh kg⁻¹ when paired with a lithium metal anode, which is 2.8× higher than the 690 Wh kg⁻¹ achieved by the high-voltage spinel cathode LiNi0.5Mn1.5O4 [1]. This comparison positions FeF3 among the highest-energy-density conversion cathode candidates available, with its 712 mAh g⁻¹ theoretical specific capacity exceeding that of conventional intercalation cathodes such as LiCoO2 (274 mAh g⁻¹ theoretical) and LiFePO4 (170 mAh g⁻¹) by factors of 2.6× and 4.2× respectively [2].

Lithium-ion battery Cathode material Energy density

Optical Transparency of FeF3 vs. All Other Room-Temperature Magnetic Materials

Ferric fluoride (FeF3) is one of only two known crystalline materials (along with FeBO3) that exhibits a spontaneous ferromagnetic moment at room temperature while remaining transparent well into the visible spectrum [1]. Quantitative measurements establish that FeF3 at room temperature has a local absorption minimum of α = 4.4 cm⁻¹ in the green region at 5225 Å, with six absorption bands between 7000 Å and the fundamental absorption edge at 2440 Å [2]. The Faraday rotation reaches 180°/cm at 5225 Å and increases to 1100°/cm at 3000 Å, while the birefringent phase retardation is approximately 80,000°/cm at 5200 Å [2]. The refractive indices in the visible spectrum are approximately 1.54 [2].

Magneto-optics Transparent ferromagnet Faraday rotation

Cycling Stability: FeF3·0.33H2O vs. FeF3·3H2O vs. Anhydrous FeF3 in Lithium-Ion Cathodes

A systematic comparative study of three iron fluoride phases (FeF3·3H2O, FeF3·0.33H2O, and anhydrous FeF3) synthesized via liquid-phase method demonstrated that FeF3·0.33H2O achieves superior electrochemical performance [1]. Specifically, the FeF3·0.33H2O/C composite delivered capacity retention of 83.8% after 100 cycles at 0.1C and 83.3% after 100 cycles at 5C, representing the highest cycling stability among the three iron fluoride variants tested under identical conditions in the voltage range of 2.0-4.5 V vs. Li⁺/Li [1]. While all three phases undergo identical reversible conversion reaction from Fe³⁺ to Fe⁰, the crystalline structure of FeF3·0.33H2O provides more accessible insertion sites and favorable kinetics [1].

Lithium-ion battery Capacity retention Cathode material

Catalytic Hydrolytic Stability: FeF3/MgF2 vs. FeCl3 in Heterogeneous Lewis Acid Catalysis

Iron(III) chloride (FeCl3) is widely used as a Lewis acid catalyst in industrial chlorination and hydrochlorination reactions, but its practical utility is severely constrained by hydrolytic sensitivity, leading to environmental concerns and operational difficulties in moisture-exposed processes [1]. In contrast, high-surface-area amorphous FeF3-doped MgF2 catalysts exhibit marked hydrolysis resistance while retaining strong Lewis acidity [1]. The FeF3/MgF2 system achieves a surface area of 243 m²/g and high acid strength, enabling its deployment as a heterogeneous catalyst without the corrosive HCl evolution and moisture-degradation issues characteristic of FeCl3 [2].

Heterogeneous catalysis Lewis acid Hydrolytic stability

Electrochemical Capacity: FeF3 Thin Films vs. FeF2 in Lithium-Ion Half-Cells

Electrochemical testing of iron fluoride thin films demonstrates that phase composition directly governs capacity output. In comparative half-cell measurements at 0.1C rate in the voltage range of 2.0-4.5 V at 25°C, FeF3 thin films achieved an initial discharge capacity of 204.6 mAh/g, substantially exceeding the 162 mAh/g delivered by FeF2 films under identical conditions [1]. An amorphous mixture of FeF3-FeF2 produced an intermediate value of 208.6 mAh/g [1]. The dependence of electrochemical voltage profiles on substrate deposition temperature further confirms that FeF3 and FeF2 are not interchangeable phases for electrochemical applications [2].

Thin film electrode Conversion cathode Specific capacity

Procurement-Optimized Application Scenarios for Ferric Fluoride (FeF3) CAS 7783-50-8


Next-Generation High-Energy-Density Lithium Battery Cathodes (Electric Vehicles and Grid Storage)

Specify anhydrous FeF3 or FeF3·0.33H2O for cathode material development in Li-metal or Li-ion batteries targeting >500 Wh kg⁻¹ at the cell level. The theoretical energy density of 1947 Wh kg⁻¹ (vs. 690 Wh kg⁻¹ for LiNi0.5Mn1.5O4) positions FeF3 as a strategic material for programs requiring step-change improvements over incumbent intercalation cathodes [1]. For optimized cycling stability, FeF3·0.33H2O/C composites are preferred, delivering 83.8% capacity retention after 100 cycles at 0.1C [2].

Magneto-Optical Devices Requiring Room-Temperature Transparent Ferromagnets (Optical Isolators, Modulators, and Displays)

Source high-purity single-crystal or thin-film FeF3 for magneto-optical applications where simultaneous room-temperature ferromagnetism and visible-light transparency are non-negotiable requirements. FeF3 provides Faraday rotation of 180°/cm at 5225 Å (increasing to 1100°/cm at 3000 Å) with an exceptionally low absorption minimum of α = 4.4 cm⁻¹, enabling devices not feasible with any other material except FeBO3 [3].

Hydrolysis-Resistant Heterogeneous Lewis Acid Catalysis (Fine Chemical Synthesis and Fluorination Reactions)

Select FeF3-based catalyst systems (e.g., FeF3/MgF2, FeF3-CaF2, FeF3-SrF2) for Lewis acid-catalyzed organic transformations in processes where FeCl3 is deactivated by moisture or where corrosive HCl evolution is unacceptable [4]. These ternary fluoride catalysts offer high surface areas up to 243 m²/g and tunable surface acidity, with demonstrated effectiveness in cross-coupling reactions and Hantzsch syntheses where FeCl3 alternatives exhibit inferior stability [5].

Photocatalyst Co-Modification for Enhanced Pollutant Degradation (Water Treatment and Environmental Remediation)

Employ FeF3 as a dual-function precursor for Fe(III)/F co-modified TiO2 photocatalysts, where the synergistic effect of Fe(III) and F ions yields higher photocatalytic activity than pure TiO2, Fe(III)/TiO2 alone, or F/TiO2 alone [6]. This system enables simultaneous acceleration of photogenerated electron and hole transfer, enhancing hydroxyl radical generation for organic pollutant degradation [6].

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